(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
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Overview
Description
“(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217478-55-1 . It has a molecular weight of 264.8 and its IUPAC name is tert-butyl (2S)-2-propyl-1-piperazinecarboxylate hydrochloride . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C12H25ClN2O2 . The InChI code for this compound is 1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1 .Physical and Chemical Properties Analysis
This compound is a solid . . The computed properties of this compound include a LogP value of 3.06410 and a complexity of 236 .Scientific Research Applications
Environmental Applications
- Degradation of Chlorotriazine Pesticides : (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride shows potential in environmental science, particularly in the degradation of chlorotriazine pesticides. These pesticides, often found in agricultural settings, are potential drinking water contaminants. Sulfate radicals, which exhibit high reactivity with such compounds, can degrade these persistent herbicides, with the tert-butyl group having a notable impact on the reaction rate. This is significant for environmental remediation and water purification processes (Lutze et al., 2015).
Synthesis and Chemical Properties
- Synthesis of Pipecolic Acid Derivatives : Research demonstrates the use of tert-butyl groups, like in this compound, in the synthesis of pipecolic acid derivatives. These compounds have important implications in pharmaceutical chemistry and drug development (Purkayastha et al., 2010).
- Development of Antagonists and Agonists : The compound's structure has been utilized in the development of various antagonists and agonists, particularly in the field of neuroscience. For example, its analogs have been used to develop selective antagonists at presynaptic and postsynaptic receptors (Fletcher et al., 1993).
- Applications in Organic Synthesis : Its structure and chemical properties have been leveraged in various organic synthesis processes, such as in the preparation of neuropeptide Y antagonists, demonstrating its versatility in synthetic organic chemistry (Iida et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARVVALJLDDLV-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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